3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol
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Overview
Description
3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol: is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a propynyl alcohol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-6-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Sonogashira Coupling: The bromo group is then subjected to a Sonogashira coupling reaction with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst to form the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-(6-Amino-pyridin-3-yl)-prop-2-ynal or 3-(6-Amino-pyridin-3-yl)-prop-2-ynoic acid.
Reduction: Formation of 3-(6-Amino-pyridin-3-yl)-prop-2-yn-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses
Comparison with Similar Compounds
Similar Compounds
3-(6-Amino-pyridin-3-yl)-methanol: Similar structure but with a methanol group instead of a propynyl alcohol group.
6-Amino-3-pyridinemethanol: Another similar compound with a hydroxymethyl group at the 3-position.
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,5H2,(H2,9,10) |
InChI Key |
GEHUJXQXJINFCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C#CCO)N |
Canonical SMILES |
C1=CC(=NC=C1C#CCO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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